7-[3-(BENZYLOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
CAS No.: 540503-02-4
Cat. No.: VC21487632
Molecular Formula: C26H24N6O3
Molecular Weight: 468.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540503-02-4 |
|---|---|
| Molecular Formula | C26H24N6O3 |
| Molecular Weight | 468.5g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-5-methyl-7-(3-phenylmethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C26H24N6O3/c1-17-23(25(33)28-21-13-6-7-14-22(21)34-2)24(32-26(27-17)29-30-31-32)19-11-8-12-20(15-19)35-16-18-9-4-3-5-10-18/h3-15,24H,16H2,1-2H3,(H,28,33)(H,27,29,31) |
| Standard InChI Key | ONHHBKVWCBRQIP-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
| SMILES | CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
| Canonical SMILES | CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Introduction
Structural Characterization
The title compound belongs to the tetrazolo[1,5-a]pyrimidine family, which features a fused heterocyclic system comprising a tetrazole ring annulated with a pyrimidine moiety. The structural composition includes:
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A tetrazolo[1,5-a]pyrimidine core scaffold (bicyclic system)
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A 3-(benzyloxy)phenyl group at position 7
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A 2-methoxyphenyl carboxamide moiety at position 6
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A methyl substituent at position 5
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4H,7H indicates the specific hydrogenation pattern in the ring system
The compound's structure can be represented schematically as shown in Table 1, which outlines the key structural components and their positions.
Table 1: Key Structural Components of the Title Compound
| Position | Substituent | Functional Significance |
|---|---|---|
| Core | Tetrazolo[1,5-a]pyrimidine | Heterocyclic scaffold with potential for diverse biological activities |
| 5 | Methyl | Enhances lipophilicity; may affect receptor binding |
| 6 | Carboxamide linked to 2-methoxyphenyl | Hydrogen bond donor/acceptor; critical for target interaction |
| 7 | 3-(Benzyloxy)phenyl | Contributes to π-π interactions; improves binding affinity |
| 4,7 | Hydrogenated positions (4H,7H) | Affects conformation and stereochemistry |
Synthetic Methodologies
The synthesis of tetrazolo[1,5-a]pyrimidine derivatives typically involves multi-component reactions. Based on similar compounds reported in literature, the title compound could be synthesized through the following approach:
General Synthetic Route
A three-component reaction involving 1H-tetrazol-5-amine, an appropriate β-ketoamide, and 3-(benzyloxy)benzaldehyde represents a viable synthetic pathway. This approach is supported by research on similar tetrazolopyrimidine-6-carboxamide derivatives .
Table 2: Proposed Synthetic Pathway Components
| Component | Structure Type | Role in Synthesis |
|---|---|---|
| 1H-tetrazol-5-amine | Tetrazole precursor | Provides N-C-N component for tetrazole ring |
| N-(2-methoxyphenyl)-3-oxobutanamide | β-ketoamide | Contributes carboxamide linkage and C-C-C unit |
| 3-(benzyloxy)benzaldehyde | Aromatic aldehyde | Provides 7-position substituent |
| Catalyst (e.g., Fe₃O₄@SiO₂-(PP)(HSO₄)₂) | Acid catalyst | Facilitates cyclization reaction |
The reaction would likely proceed under solvent-free conditions or using DMF as solvent, at elevated temperatures, resulting in the formation of the target compound with high yield .
Alternative Synthetic Approach
An alternative strategy might involve the desulfurization of a thioxotetrahydropyrimidine intermediate followed by tetrazole ring formation. This approach has been documented for similar tetrazolopyrimidine derivatives, as reported in research on mercury-promoted desulfurization reactions involving hydrolysis, cyclizations, and eliminations .
Physical and Chemical Properties
The physico-chemical properties of the title compound can be inferred from similar tetrazolopyrimidine derivatives and are summarized in Table 3.
Table 3: Predicted Physico-chemical Properties
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Physical Appearance | Crystalline solid | Common for similar heterocyclic compounds |
| Solubility | Soluble in DMF, DMSO; poorly soluble in water | Affects bioavailability and formulation |
| Melting Point | Approximately 180-210°C | Typical range for tetrazolopyrimidine derivatives |
| UV Absorption | λₘₐₓ around 250-300 nm | Important for analytical detection |
| Stability | Stable at room temperature | Relevant for storage conditions |
| Log P | ~4.5-5.0 | Indicates high lipophilicity |
Spectroscopic Characterization
Spectroscopic data can provide valuable information about structural confirmation. Expected spectroscopic characteristics for the title compound are outlined below based on similar compounds reported in literature.
NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show:
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A singlet at approximately δ 2.3-2.4 ppm for the 5-methyl group
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A singlet at around δ 6.6-6.8 ppm for the 7-H proton
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A singlet at δ 3.8-3.9 ppm for the methoxy group
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Complex multiplets in the aromatic region (δ 6.8-7.7 ppm)
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A broad singlet at δ 10.0-10.2 ppm for the NH of the carboxamide group
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A singlet at approximately δ 5.0-5.1 ppm for the benzyloxy CH₂ group
The ¹³C NMR spectrum would display characteristic signals for the tetrazolopyrimidine core carbons, carboxamide carbon, aromatic carbons, and methyl/methoxy carbons .
IR Spectroscopy
Key IR absorptions would likely include:
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3300-3400 cm⁻¹ (N-H stretching)
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1650-1670 cm⁻¹ (C=O stretching of carboxamide)
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1580-1600 cm⁻¹ (C=N stretching)
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1230-1250 cm⁻¹ (C-O-C stretching of benzyloxy and methoxy groups)
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1050-1100 cm⁻¹ (C-O stretching)
Biological Activities and Applications
Tetrazolopyrimidine derivatives have demonstrated diverse biological activities. The potential applications of the title compound can be extrapolated from similar structures reported in literature.
Material Science Applications
Beyond pharmaceutical applications, the title compound may also have potential uses in material science:
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As a corrosion inhibitor for metal surfaces due to the presence of nitrogen-rich heterocyclic system
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As a ligand for metal complexation with potential applications in catalysis
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As a building block for more complex molecular structures
Structure-Activity Relationships
Understanding the contribution of each structural component to biological activity is crucial for rational drug design. The following structure-activity relationships can be inferred for the title compound:
Table 5: Structure-Activity Relationships
| Structural Component | Potential Contribution to Activity |
|---|---|
| Tetrazolo[1,5-a]pyrimidine core | Provides a rigid scaffold for optimal binding; contributes to biological activities through nitrogen atoms as hydrogen bond acceptors |
| 3-(Benzyloxy)phenyl at position 7 | Enhances lipophilicity; allows for π-π interactions with aromatic residues in biological targets |
| 5-Methyl group | Affects electronic distribution; may provide steric effects important for receptor specificity |
| N-(2-Methoxyphenyl)carboxamide | Forms hydrogen bonds critical for target recognition; methoxy group provides additional interaction points |
| 4H,7H configuration | Determines the three-dimensional orientation of substituents and affects binding conformation |
Modifications to these structural components could potentially tune the biological activities of the compound. For example:
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Alterations to the 3-(benzyloxy)phenyl group might affect lipophilicity and binding affinity
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Substitution of the 2-methoxyphenyl group could modulate receptor selectivity
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Modification of the methyl group at position 5 might influence electronic properties
Theoretical Calculations and Molecular Modeling
Computational studies can provide valuable insights into the electronic and structural properties of the title compound. Density functional theory (DFT) calculations at the B3LYP/6-31G (d,p) level have been employed for similar tetrazolopyrimidine derivatives to predict their properties .
Table 6: Predicted Molecular Properties from Theoretical Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 to -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -2.0 to -2.4 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~3.8 eV | Reflects chemical stability and reactivity |
| Dipole Moment | 3.5-4.5 Debye | Important for intermolecular interactions |
| Molecular Electrostatic Potential | Negative potential around N atoms | Guides interactions with biological targets |
These theoretical calculations suggest that the compound would likely possess moderate reactivity and good stability, with specific interaction sites oriented toward potential biological targets.
Comparative Analysis with Similar Compounds
The title compound shares structural similarities with other reported tetrazolopyrimidine and triazolopyrimidine derivatives. A comparative analysis can provide context for understanding its potential properties and activities.
Table 7: Comparison with Structurally Related Compounds
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